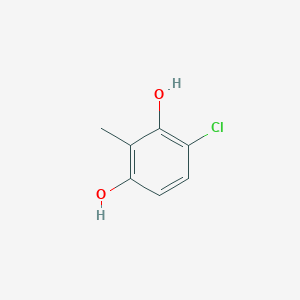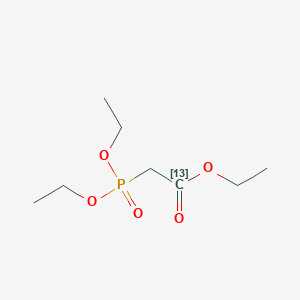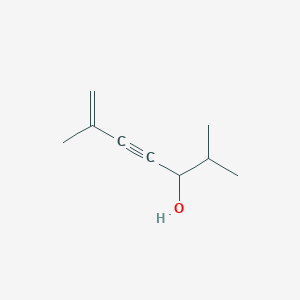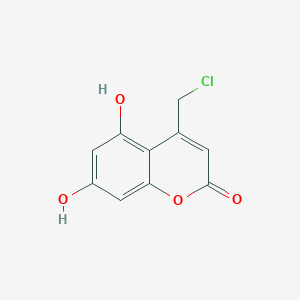
4,5-二碘苯-1,2-二胺
概述
描述
4,5-Diiodobenzene-1,2-diamine: is an organic compound characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
科学研究应用
4,5-Diiodobenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Material Science: The compound is used in the synthesis of novel halogenated heterocycles with unique properties, such as luminescence and electronic characteristics.
Biological Studies: It is employed in the study of protein-ligand interactions, particularly with protein kinase CK2, which is involved in various cellular processes.
作用机制
Target of Action
Similar compounds have been known to interact with protein kinases such as ck2 . Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, and the regulation of carbohydrate metabolism .
Mode of Action
It is often used as an intermediate in organic synthesis . It can participate in coupling reactions, aromatic nucleophilic substitution reactions, and other related chemical reactions .
Biochemical Pathways
If it interacts with protein kinase ck2 like its analogs, it could potentially influence numerous protein substrates often related to gene expression or protein synthesis .
Pharmacokinetics
It is insoluble in water at room temperature but can dissolve in organic solvents . Its melting point is 135-136 °C , and its predicted boiling point is 397.2±42.0 °C . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
Given its potential interaction with protein kinase ck2, it might influence the phosphorylation of numerous protein substrates, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Diiodobenzene-1,2-diamine. For instance, its solubility in different solvents suggests that the presence of certain solvents in the environment could affect its availability and action . Furthermore, its stability under different temperatures could also influence its efficacy and stability .
生化分析
Biochemical Properties
It is known that halogenated benzotriazoles, which can be synthesized from 4,5-diiodobenzene-1,2-diamine, have been shown to interact with the catalytic subunit of human protein kinase CK2 (hCK2α) . These interactions can affect numerous biochemical reactions, as CK2 is involved in the phosphorylation of many protein substrates related to gene expression and protein synthesis .
Cellular Effects
Iodinated compounds similar to 4,5-Diiodobenzene-1,2-diamine have been shown to affect mitochondrial activity . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The initial step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene, followed by iodination to introduce the iodine atoms at the 4 and 5 positions .
Industrial Production Methods: While specific industrial production methods for 4,5-diiodobenzene-1,2-diamine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process typically includes the use of reducing agents and iodinating reagents under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the iodine atoms.
Oxidized or Reduced Amines: Different amine derivatives depending on the reaction conditions.
相似化合物的比较
- 4,5-Dibromobenzene-1,2-diamine
- 4,5-Dichlorobenzene-1,2-diamine
- 4,5-Difluorobenzene-1,2-diamine
Comparison: 4,5-Diiodobenzene-1,2-diamine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher polarizability of iodine atoms result in stronger interactions with molecular targets, making this compound particularly effective in certain applications .
属性
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-43-6 | |
| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76179-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















